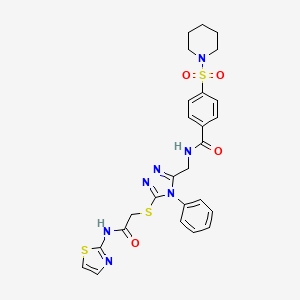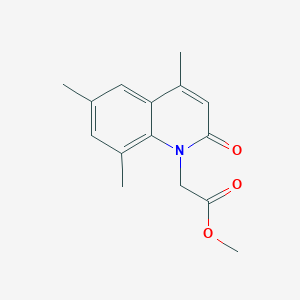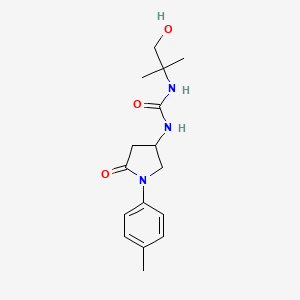![molecular formula C23H19N3S2 B2481282 methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate CAS No. 329267-98-3](/img/structure/B2481282.png)
methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate is a useful research compound. Its molecular formula is C23H19N3S2 and its molecular weight is 401.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multi-functional Smart Fluorescent Materials
A study by Mei et al. (2016) explored carbazole-based diphenyl maleimide dyes, synthesized through an Ullmann reaction, exhibiting intense emission in solid state due to twisted conformation fixed by weak intermolecular interactions. These dyes' solid-stated emission wavelength and intensity are sensitive to external stimuli like heat, pressure, and vapor, facilitating applications in rewritable data recording processes and sensing for low hydrostatic pressure. Additionally, nanoparticles of these dyes in aqueous solution could detect explosive and pH changes, demonstrating their potential as smart fluorescent materials for data processing and environmental sensing (Mei et al., 2016).
Antibacterial and Antifungal Agents
Research by Ozkanli et al. (1993) reported on the synthesis of new N,N-disubstituted carbamodithioic acid 2-oxo-2-(diphenylamino) ethyl esters. These compounds were evaluated for their anticholinergic activities, supported by UV, IR, and 1H-NMR spectra, along with elemental analysis. Although not directly related to the query compound, this study contributes to the understanding of similar compounds' structural and functional properties, potentially informing future research on the query compound's applications in medical and pharmaceutical fields (Ozkanli et al., 1993).
Aggregation-induced Emission and Electroluminescence
Carbazole and triphenylamine-substituted ethenes were synthesized and their optical properties investigated by Chan et al. (2014). These luminogens exhibit aggregation-induced emission, becoming highly emissive in aggregated state with high solid-state fluorescence quantum yields. They also demonstrated mechanochromism, with emissions switchable between colors by simple processes due to morphological changes. This study opens avenues for using similar compounds in optoelectronic devices and sensing applications (Chan et al., 2014).
Synthesis and Application in Green Chemistry
Kang et al. (2019) discussed the synthesis of Methyl N-phenyl carbamate (MPC) over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors, showcasing an effective and recoverable heterogeneous catalyst for MPC synthesis via DMC aminolysis. This research underscores the potential of similar compounds in synthesizing intermediates for green chemistry applications, such as the production of methylene diphenyl diisocyanate (MDI) (Kang et al., 2019).
Propriétés
IUPAC Name |
methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3S2/c1-28-23(27)25-24-16-20-19-14-8-9-15-21(19)26(18-12-6-3-7-13-18)22(20)17-10-4-2-5-11-17/h2-16H,1H3,(H,25,27)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMXGHDGLWRPDP-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NN=CC1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=S)N/N=C/C1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)


![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2481204.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)
![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)
![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)





